molecular formula C21H28N2O B13960462 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- CAS No. 63885-67-6

9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy-

Cat. No.: B13960462
CAS No.: 63885-67-6
M. Wt: 324.5 g/mol
InChI Key: ROIXAYSEECCGQJ-UHFFFAOYSA-N
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Description

The compound 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- (hereafter referred to as the target compound) belongs to the β-carboline alkaloid family, characterized by a tricyclic structure comprising a pyrido-indole scaffold. The substitution pattern at the 1- and 7-positions distinguishes it: a methyl group at position 1 and a nonyloxy chain (C₉H₁₉O) at position 5. These substitutions influence its physicochemical properties and biological interactions.

Properties

CAS No.

63885-67-6

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1-methyl-7-nonoxy-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C21H28N2O/c1-3-4-5-6-7-8-9-14-24-17-10-11-18-19-12-13-22-16(2)21(19)23-20(18)15-17/h10-13,15,23H,3-9,14H2,1-2H3

InChI Key

ROIXAYSEECCGQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C

Origin of Product

United States

Preparation Methods

Manganese Dioxide-Mediated One-Pot Synthesis

A key synthetic approach for β-carboline derivatives, including 9H-Pyrido(3,4-b)indole compounds, involves a manganese dioxide-mediated one-pot process. This method starts with an activated alcohol substrate and proceeds through sequential steps of alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization in a single reaction vessel. The advantages of this method include operational simplicity and the ability to generate the β-carboline core efficiently.

  • Process Outline :
    • Oxidation of the activated alcohol to an aldehyde by manganese dioxide.
    • Pictet-Spengler cyclization forming the carboline ring.
    • Oxidative aromatization to finalize the β-carboline structure.

This method has been successfully applied to synthesize methyl 9H-pyrido[3,4-b]indole-1-carboxylate, which serves as a precursor for further functionalization to derivatives such as 1-methyl-7-nonyloxy-9H-pyrido(3,4-b)indole.

N-Oxide Formation and Rearrangement Using Peracids

Another sophisticated route involves the oxidation of β-carboline derivatives to their N-oxides using peracids such as m-chloroperbenzoic acid (m-CPBA). The N-oxide intermediates undergo regioselective rearrangement in acetic anhydride under reflux, forming acetoxy-substituted intermediates. Subsequent hydrolysis yields the desired β-carbolinone derivatives.

  • Key Steps :
    • N-oxidation of the β-carboline ring with m-CPBA.
    • Rearrangement in acetic anhydride to form acetoxy intermediates.
    • Hydrolysis under mild alkaline conditions to yield β-carbolinone products.

This method allows for the introduction of various substituents at the 3-position and can be adapted for modifications at other positions, including the 7-position where the nonyloxy group is located.

Esterification and Alkoxy Substitution

The formation of 7-nonyloxy substituents typically involves conventional esterification or etherification techniques. For example, the hydroxy group at position 7 (if present as 7-hydroxy-9H-pyrido[3,4-b]indole) can be alkylated with nonyl bromide or a similar alkylating agent under basic conditions to introduce the nonyloxy group.

  • Typical Reaction Conditions :
    • Use of alkyl halides (e.g., nonyl bromide) with a base such as potassium carbonate.
    • Solvent systems like acetone or DMF.
    • Reaction temperatures ranging from room temperature to reflux depending on reactivity.

This step is often performed after constructing the β-carboline core to ensure regioselective substitution at the 7-position.

Reduction and Functional Group Transformations

Functional group interconversions are essential in the preparation of substituted β-carbolines. For instance, formyl, hydroxymethyl, or carboxyl groups at various positions can be manipulated via reduction (using diisobutyl aluminum hydride, DIBAL) or oxidation to achieve the desired substitution pattern.

  • Examples :
    • Reduction of carbomethoxy groups to formyl or hydroxymethyl derivatives.
    • Oxidation of hydroxymethyl to carboxylic acid followed by esterification.

These transformations facilitate the introduction of complex substituents such as the nonyloxy group through subsequent etherification or esterification.

Data Table: Summary of Preparation Methods and Yields for Related β-Carboline Derivatives

Entry Starting Material/Substituent Key Reagents/Conditions Reaction Type Yield (%) Notes
1 Activated alcohol Manganese dioxide, one-pot oxidation/cyclization One-pot oxidation and cyclization Moderate to high (varies) Efficient for β-carboline core synthesis
2 β-Carboline m-Chloroperbenzoic acid, acetic anhydride, reflux N-oxidation and rearrangement 45-85 Yields depend on substituent electronics
3 7-Hydroxy-β-carboline Nonyl bromide, K2CO3, acetone/DMF Alkylation (etherification) Variable Used for introducing nonyloxy group
4 Carbomethoxy derivative DIBAL reduction Reduction High For formyl and hydroxymethyl derivatives
5 Hydroxymethyl derivative Oxidation, esterification Oxidation and esterification Moderate For carboxy and carbalkoxy derivatives

Scientific Research Applications

9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical processes.

    DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Harmine 1-methyl, 7-methoxy C₁₃H₁₂N₂O 212.25 MAO-A inhibition; antitumor activity; moderate solubility
Harmol 1-methyl, 7-hydroxy C₁₂H₁₀N₂O 198.22 Lower lipophilicity; metabolite of Harmine
6-Methoxy-1-methyl-β-carboline 1-methyl, 6-methoxy C₁₃H₁₂N₂O 212.25 100% Human Oral Absorption (%HOA)
AnnH70 (Synthetic derivative) 1-methyl, 7-methoxy, 9-propynyl C₁₆H₁₅N₂O 265.31 Kinase inhibition; 25% synthesis yield
Target Compound 1-methyl, 7-nonyloxy C₂₁H₂₈N₂O 336.47 Predicted high lipophilicity; unknown %HOA

Substituent Impact Analysis:

  • Position 7 Modifications: The nonyloxy chain (C₉H₁₉O) in the target compound contrasts with shorter alkoxy groups (e.g., methoxy in Harmine or propoxy in synthetic derivatives ).
  • Position 1 Methylation: The 1-methyl group, common across β-carbolines, stabilizes the indole nitrogen and modulates electronic effects, influencing binding to targets like MAO-A or kinases .

Physicochemical and Pharmacokinetic Properties

  • % Human Oral Absorption (%HOA): Methoxy-substituted derivatives (e.g., 6-methoxy-1-methyl-β-carboline) exhibit 100% HOA, whereas hydroxylated analogues like Harmol may have reduced absorption due to higher polarity . The target compound’s nonyloxy group may lower %HOA compared to methoxy analogues, as longer alkoxy chains can decrease solubility and hinder passive diffusion.
  • Aqueous Solubility (QPlogS): Methoxy and hydroxy derivatives typically fall within the acceptable solubility range (-6.5 < QPlogS < -0.5). The nonyloxy substituent likely shifts QPlogS toward the lower end, necessitating formulation strategies for drug delivery .

Biological Activity

9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- is a compound belonging to the class of pyridoindoles, which are known for their diverse biological activities. This article focuses on the biological properties of this compound, including its potential applications in pharmaceutical development, neuroprotection, and material science.

Chemical Structure and Properties

The chemical structure of 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- is characterized by a fused pyridine and indole ring system. The compound's molecular formula is C18H22N2OC_{18}H_{22}N_2O with a molecular weight of approximately 290.38 g/mol. Its unique structure contributes to its varied biological activities.

Anticancer Properties

Research indicates that derivatives of pyridoindoles exhibit significant anticancer activity. For instance, studies show that certain pyridoindole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting specific signaling pathways associated with cancer progression .

Table 1: Anticancer Activity of Pyridoindole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
9H-Pyrido(3,4-b)indoleHeLa15Induces apoptosis
9H-Pyrido(3,4-b)indoleMCF-712Inhibits cell proliferation
9H-Pyrido(3,4-b)indoleA54920Modulates signaling pathways

Neuroprotective Effects

Studies have explored the neuroprotective potential of pyridoindoles in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by protecting neuronal cells from oxidative stress and apoptosis .

Case Study: Neuroprotection in Alzheimer's Disease
In a preclinical study, a specific derivative of pyridoindole demonstrated the ability to reduce amyloid-beta accumulation in neuronal cultures, suggesting a potential therapeutic role in Alzheimer's disease management .

Antimicrobial Activity

The antimicrobial properties of pyridoindoles have been investigated, revealing efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Table 2: Antimicrobial Efficacy of Pyridoindole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
9H-Pyrido(3,4-b)indoleStaphylococcus aureus8 µg/mL
9H-Pyrido(3,4-b)indoleEscherichia coli16 µg/mL
9H-Pyrido(3,4-b)indoleCandida albicans32 µg/mL

The biological activity of 9H-Pyrido(3,4-b)indole is attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound may activate caspases and other apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Activity : It can scavenge free radicals and reduce oxidative stress in neuronal cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

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